Ethyl 2-(6-methyl-2-thioxohexahydro-4-pyrimidinyl)-3-oxobutanoate

Description

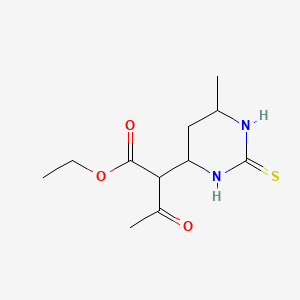

Ethyl 2-(6-methyl-2-thioxohexahydro-4-pyrimidinyl)-3-oxobutanoate is a heterocyclic compound featuring a 3-oxobutanoate ester backbone linked to a 6-methyl-2-thioxohexahydro-4-pyrimidinyl moiety. The hexahydro-pyrimidine ring is fully saturated, and the 2-thioxo group introduces a sulfur atom at the second position, which may enhance intermolecular interactions or alter reactivity compared to oxo analogs.

Properties

Molecular Formula |

C11H18N2O3S |

|---|---|

Molecular Weight |

258.34 g/mol |

IUPAC Name |

ethyl 2-(6-methyl-2-sulfanylidene-1,3-diazinan-4-yl)-3-oxobutanoate |

InChI |

InChI=1S/C11H18N2O3S/c1-4-16-10(15)9(7(3)14)8-5-6(2)12-11(17)13-8/h6,8-9H,4-5H2,1-3H3,(H2,12,13,17) |

InChI Key |

SVHRODNXJMOHJT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1CC(NC(=S)N1)C)C(=O)C |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(6-methyl-2-thioxohexahydro-4-pyrimidinyl)-3-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H18N2O3S

- Molar Mass : 258.34 g/mol

- Structure : The compound features a pyrimidine ring with thioxo and ethyl functional groups, which may contribute to its biological activities.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Preliminary studies suggest it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, inhibiting the growth of certain bacterial strains.

- Antioxidant Properties : It may exhibit antioxidant activity, protecting cells from oxidative stress.

Case Studies and Research Findings

- Antimicrobial Studies : In a study assessing the antimicrobial properties of related thioxo compounds, this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

- Antioxidant Activity : Research on similar compounds has indicated that the presence of thioxo groups enhances antioxidant capacity. The compound's ability to scavenge free radicals was evaluated using the DPPH assay, showing promising results .

- Enzymatic Inhibition : Investigations into its effects on specific enzymes have revealed that this compound may inhibit key metabolic enzymes, potentially altering metabolic pathways in cancer cells .

Comparative Analysis of Biological Activities

| Biological Activity | This compound | Related Compounds |

|---|---|---|

| Antimicrobial | Significant inhibition against Gram-positive bacteria | Various thioxo derivatives |

| Antioxidant | Effective in scavenging free radicals | Other pyrimidine derivatives |

| Enzymatic Inhibition | Inhibits specific metabolic enzymes | Known enzyme inhibitors |

Chemical Reactions Analysis

Tautomerism and Reactivity

The thioxo group (C=S) in the tetrahydropyrimidine ring may exhibit tautomerism or thione-thiol tautomerism, similar to the keto-enol tautomerism observed in ethyl acetoacetate derivatives . The thiol form could act as a nucleophile in alkylation or acylation reactions.

| Tautomeric Form | Structure | Potential Reactivity |

|---|---|---|

| Thione | C=S (stable) | Electrophilic substitution at sulfur |

| Thiol | C–SH (less stable) | Nucleophilic reactions (e.g., alkylation) |

Nucleophilic Substitution Reactions

The β-keto ester moiety (3-oxobutanoate) is highly reactive, enabling:

-

Alkylation : Reaction with alkyl halides in the presence of bases (e.g., NaH or Et₃N) to form substituted derivatives .

-

Condensation : Formation of heterocycles (e.g., thiazoles or imidazoles) via reactions with thioamides or amines .

Example Reaction Pathway

Reaction with thioacetamide in acetonitrile under reflux :

textEthyl 2-(6-methyl-2-thioxohexahydro-4-pyrimidinyl)-3-oxobutanoate + Thioacetamide → Thiazole derivative (via cyclocondensation)

Coordination Chemistry

The thioxo group and keto oxygen may act as ligands for metal ions (e.g., Fe³⁺, Al³⁺), forming chelate complexes . Such complexes are relevant in catalysis or material science.

| Metal Ion | Coordination Site | Application |

|---|---|---|

| Fe³⁺ | Thioxo (S) and keto (O) | Catalytic oxidation reactions |

| Al³⁺ | Tetrahedral coordination | Polymer stabilizers |

Decarboxylation and Functionalization

The ester group can undergo hydrolysis (acid/base) to yield carboxylic acids, followed by thermal decarboxylation to form simpler pyrimidine derivatives .

Reaction Conditions

Thiol-Specific Reactions

The thioxo group may participate in:

-

Oxidation : Conversion to sulfoxide (C–SO) or sulfone (C–SO₂) using oxidizing agents like H₂O₂ or mCPBA.

-

Cross-coupling : Pd-catalyzed coupling with aryl halides (e.g., Suzuki-Miyaura) .

Comparative Data for Analogous Compounds

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the pyrimidine ring, the 3-oxobutanoate backbone, or adjacent functional groups. Key comparisons include:

a) Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )

- Structure : Features a thietan-3-yloxy group (a three-membered sulfur-containing ring) at the pyrimidine’s 4-position instead of the thioxohexahydro group.

b) SS-16 and SS-21 ()

- SS-16: Ethyl 2-[(3,4-dihydroxyphenyl)-(4-hydroxycoumarin-3-yl)methyl]-3-oxobutanoate.

- SS-21: Ethyl 2-[(4-hydroxycoumarin-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate.

- Implications: Both compounds retain the 3-oxobutanoate backbone but replace the pyrimidinyl group with bulky coumarin and phenyl substituents. SS-16’s dihydroxyphenyl group enhances hydrophilicity, while SS-21’s nitro group increases electrophilicity. Despite moderate cytotoxicity, their activity is weaker than melphalan, suggesting that the pyrimidinyl group in the target compound may offer distinct pharmacodynamic advantages .

c) Ethyl (2E)-2-[(benzyloxy)imino]-3-oxobutanoate ()

- Structure: Contains a benzyloxyimino group at the 2-position of the 3-oxobutanoate.

- Classified as an irritant, this compound highlights how substituents like benzyloxy can elevate toxicity risks compared to the target compound’s thioxo-pyrimidine group .

d) Ethyl (2E)-2-(methoxyimino)-3-oxobutanoate ()

- Structure: A simpler analog with a methoxyimino group.

- Implications : Lower molar mass (173.17 g/mol) and boiling point (218°C) compared to bulkier derivatives (e.g., ’s 249.26 g/mol). This suggests that the target compound’s pyrimidinyl group may significantly increase molecular weight and alter solubility .

Q & A

Q. What are the standard synthetic methodologies for preparing ethyl 2-(6-methyl-2-thioxohexahydro-4-pyrimidinyl)-3-oxobutanoate?

The compound is synthesized via multi-step reactions, often involving ethyl acetoacetate as a precursor. Key steps include:

- Diazonium salt coupling : Substituted anilines are diazotized with sodium nitrite in dilute HCl at 0°C, followed by coupling with ethyl acetoacetate in ethanol. This method is effective for introducing arylhydrazinylidene moieties (e.g., 73.2% yield for analogous compounds) .

- Cyclization : The pyrimidinyl ring is formed through cyclization under acidic or thermal conditions. For example, thiosemicarbazide condensation in glacial acetic acid generates pyrazole derivatives, which can serve as intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

Q. What biological activities are associated with 3-oxobutanoate derivatives?

- Cytotoxicity : Some derivatives inhibit tumor cell proliferation, as seen in studies linking ethyl 3-oxobutanoate analogs to MTAP (methylthioadenosine phosphorylase) deletion in cancer cells .

- Anti-inflammatory activity : Pyrazole derivatives (synthesized from oxobutanoate intermediates) act as COX-2 inhibitors (e.g., celecoxib analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the target compound?

- Solvent and temperature : Ethanol at 0°C minimizes side reactions during diazonium coupling .

- Catalysis : Sodium acetate buffer stabilizes intermediates during coupling, improving regioselectivity .

- Purification : Recrystallization from ethanol or DMF removes byproducts, as demonstrated for structurally similar compounds .

Q. What strategies resolve discrepancies between computational and experimental structural data?

- Hydrogen bonding analysis : Intramolecular interactions (e.g., S(6) ring motifs in crystal structures) validate computational models. For example, N–H⋯O bonds (2.0–2.2 Å) observed in X-ray data align with DFT calculations .

- Twinning refinement : For crystals with inversion twinning (e.g., 0.58:0.42 domain ratio), SHELXL’s TWIN command refines occupancy ratios to reconcile diffraction data .

Q. How can mechanistic studies elucidate the biological activity of this compound?

- Enzyme inhibition assays : Test inhibition of COX-2 or MTAP using fluorometric or colorimetric substrates (e.g., prostaglandin H2 for COX-2) .

- Molecular docking : Simulate binding to COX-2’s active site (PDB ID: 3LN1) to identify key interactions (e.g., hydrogen bonds with His90 or Arg513) .

- Gene expression profiling : RNA sequencing of treated cancer cells can reveal pathways affected by MTAP deletion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.